![molecular formula C7H16Cl2N2 B1371187 (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 634922-11-5](/img/structure/B1371187.png)
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
“(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a chemical compound that belongs to the class of pyrazines . Pyrazines are nitrogen-containing six-membered heterocyclic compounds that are found in various natural sources such as coffee beans, cocoa beans, and vegetables . They are known for their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of chiral piperazines, which include “(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, has been developed through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . This method gives a wide range of chiral piperazines including 3-substituted as well as 2,3- and 3,5-disubstituted ones with up to 96% ee .
Molecular Structure Analysis
The molecular structure of “(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is likely to be complex due to the presence of nitrogen atoms in the pyrazine ring . The nitrogen atoms impart polarity to the molecule, enabling it to form hydrogen bonds and enhancing its target binding ability .
Chemical Reactions Analysis
Pyrazine derivatives, including “(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviates in the case of Al and Mg alloys .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazines, including “(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, are influenced by the presence of nitrogen atoms in the pyrazine ring . These atoms impart polarity to the molecule, making it soluble in water and other polar solvents .
Scientific Research Applications
Pharmaceutical Research
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a compound that can serve as a building block in pharmaceutical research. Its structure is conducive to creating derivatives that may interact with various biological targets. For instance, pyrrolopyrazine derivatives have been used in the development of treatments for diseases like cancer and myelosuppression induced by chemotherapy .
Synthetic Chemistry
This compound can be utilized in synthetic chemistry for cyclization, ring annulation, and cycloaddition reactions. These processes are fundamental in constructing complex molecules that can have diverse applications in medicinal chemistry and materials science .
Antibacterial Agents
Derivatives of pyrrolopyrazine have shown potent antibacterial activity. Research into compounds like (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride could lead to the development of new antibacterial agents with specific mechanisms of action against resistant strains .
Organic Synthesis
The compound’s structure allows it to act as a versatile scaffold in organic synthesis. It can be used to develop new synthetic methods and explore its reactivity for creating multifarious biological activities .
Future Directions
The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Furthermore, imidazo[1,2-a]pyridines, a class of compounds related to pyrazines, are considered as privileged structures because of their occurrence in many natural products . This suggests that there could be significant future developments in the synthesis and application of “(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride” and related compounds.
properties
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGEOMYLXPIY-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656394 | |
Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride | |
CAS RN |
634922-11-5 | |
Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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